2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological versatility. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 2H-1,3-benzodioxol-5-yl group, linked via a methylsulfanyl bridge to the thienopyrimidine core.
- A 3-methoxyphenyl group at position 3 of the thienopyrimidine.
The 3-methoxyphenyl group likely influences steric and electronic properties .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S2/c1-29-15-4-2-3-14(10-15)27-22(28)20-16(7-8-33-20)24-23(27)34-11-19-25-21(26-32-19)13-5-6-17-18(9-13)31-12-30-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUKMWTWSUCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidinone core substituted with a benzodioxole and an oxadiazole moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxole display significant antimicrobial properties. The incorporation of the oxadiazole and thieno-pyrimidine structures may enhance this activity by affecting membrane integrity and inhibiting key metabolic pathways in pathogens .
- Anticancer Properties : Compounds containing thieno-pyrimidine rings have been reported to inhibit tumor growth in various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and disrupt cell cycle progression .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling cascades that regulate cellular responses .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives similar to the target compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features inhibited bacterial growth effectively, suggesting that the target compound may possess similar properties .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, indicating its potential as an anticancer agent .
Data Table: Biological Activities
Scientific Research Applications
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to the one have shown promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The presence of the benzodioxole and oxadiazole functionalities in this compound may enhance its antimicrobial activity. Compounds containing these moieties have been studied for their effectiveness against bacterial strains and fungi. In vitro tests have shown that similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Antioxidant Effects
The antioxidant potential of benzodioxole derivatives has been documented extensively. The compound's structure suggests it may scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. Research on related compounds demonstrated their ability to reduce oxidative damage in cellular models .
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thienopyrimidine derivatives and evaluated their anticancer activity. One derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating substantial potency .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of benzodioxole-containing compounds. The study found that specific derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli, showcasing their potential as new antibacterial agents .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
- Target Compound: Thieno[3,2-d]pyrimidin-4-one (ring junction at positions 3,2-d).
- Analog (): Thieno[2,3-d]pyrimidin-4-one. The altered ring junction (2,3-d vs.
Substituent Modifications
Oxadiazole Ring Substitutions
Thienopyrimidine Core Substitutions
| Compound (Evidence) | Position 3 Substituent | Synthesis Yield (%) |
|---|---|---|
| Target Compound | 3-Methoxyphenyl | N/A |
| (Compound 12) | 3-Methoxy (unsubstituted) | 61 |
| (Compound 3a) | 3-Methyl | 48 |
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound |
|---|---|---|
| Calculated LogP | ~3.5 (estimated) | ~3.8 |
| Hydrogen Bond Acceptors | 8 | 7 |
| Topological Polar Surface Area (Ų) | ~120 | ~110 |
- The benzodioxole group in the target compound may reduce LogP compared to bulkier aromatic substituents (e.g., 3,5-dimethoxyphenyl), balancing lipophilicity and solubility .
Preparation Methods
Starting Materials and Initial Cyclization
The thieno[3,2-d]pyrimidinone scaffold is synthesized from 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (Compound A). Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes cyclization under acidic conditions to yield 6-(3-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one (Compound B).
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: Toluene or xylene
-
Yield: 75–85%
Ring Expansion to Pyrimidinone
Compound B reacts with primary amines (e.g., benzylamine) in refluxing ethanol to open the oxazinone ring, followed by spontaneous cyclization to form 3-substituted thieno[3,2-d]pyrimidin-4(3H)-ones (Compound C). For the target molecule, 3-(3-methoxyphenyl) substitution is introduced at this stage.
Critical Parameters:
-
Amine Equivalents: 1.2–1.5 eq
-
Reaction Time: 6–8 hours
-
Yield: 60–70%
Synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazole Fragment
Oxadiazole Formation via Cyclodehydration
The oxadiazole moiety is constructed from 2H-1,3-benzodioxole-5-carboxylic acid (Compound D). Conversion to the corresponding amidoxime (Compound E) using hydroxylamine hydrochloride precedes cyclodehydration with 1,1'-carbonyldiimidazole (CDI) to form 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (Compound F).
Optimized Conditions:
-
Cyclodehydration Agent: CDI (2.0 eq)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 60°C
-
Yield: 80–90%
Fragment Coupling via Sulfanyl Linker
Functionalization of Oxadiazole with Methylsulfanyl Group
Compound F undergoes bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield 5-(bromomethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (Compound G). Subsequent nucleophilic substitution with thiourea introduces the sulfanyl group, producing 5-(mercaptomethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (Compound H).
Reaction Parameters:
-
NBS Equivalents: 1.1 eq
-
AIBN Concentration: 0.1 eq
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Solvent: CCl₄
-
Yield: 65–75%
Coupling with Thieno[3,2-d]Pyrimidinone
Compound H reacts with 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound C) under basic conditions (K₂CO₃) in DMF to form the final product via nucleophilic aromatic substitution.
Key Data:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3.0 eq) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 50–60% |
Spectroscopic Characterization
Successful synthesis is confirmed through spectroscopic analysis:
-
¹H NMR: Singlet at δ 6.02 ppm (benzodioxole methylenedioxy group) and triplet at δ 3.81 ppm (OCH₃).
-
MS: Molecular ion peak at m/z 518.14 [M+H]⁺.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve yield and reduce reaction times for cyclization steps. Solvent recovery systems are critical due to the use of DMF and xylene. Catalytic methods using Pd-based catalysts are under investigation to enhance cross-coupling efficiency .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reagents are involved?
The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Halogenation of the pyrimidine ring using reagents like phosphorus oxychloride (POCl₃) to introduce reactive sites .
- Sulfanyl group introduction via nucleophilic substitution using a methylthiol intermediate derived from 1,2,4-oxadiazole precursors .
- Oxadiazole ring formation through cyclization of nitrile derivatives with hydroxylamine, followed by coupling to the benzodioxol-5-yl moiety .
- Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and IR spectroscopy .
Q. How is the compound structurally characterized to confirm its identity?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400–500 MHz, DMSO-d₆) identifies proton environments (e.g., methoxy groups at δ 3.84 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1596 cm⁻¹ (C=N stretching in oxadiazole) and ~1261 cm⁻¹ (C-O-C in benzodioxole) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated within ±0.0003 Da) .
Q. What initial biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability tests: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction condition tuning: Use design-of-experiments (DoE) to optimize temperature (e.g., 80–110°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours for oxadiazole formation) .
- Flow chemistry: Improves reproducibility and scalability for intermediates like benzodioxol-5-yl derivatives .
Q. What computational methods aid in predicting reactivity and designing derivatives?
- Reaction path searches: Quantum chemical calculations (DFT, B3LYP/6-31G*) identify transition states and intermediates for key steps like oxadiazole cyclization .
- Molecular docking: Predict binding affinities to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
- Machine learning (ML): Train models on existing thienopyrimidine datasets to prioritize substituents for SAR studies .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Bioisosteric replacements: Substitute the 3-methoxyphenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-NH₂) groups to modulate activity .
- Fragment-based design: Replace the benzodioxol moiety with other bicyclic systems (e.g., indole or quinoline) and evaluate potency shifts .
- Metabolic stability assays: Use liver microsomes to identify metabolically labile sites (e.g., sulfanyl or oxadiazole groups) for optimization .
Q. How should contradictory data in biological activity studies be resolved?
- Dose-response validation: Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-target profiling: Screen against panels of related enzymes/receptors to rule out nonspecific binding .
- Data triangulation: Cross-reference with computational predictions (e.g., docking scores vs. experimental IC₅₀) to identify outliers .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thienopyrimidin-4-one core | POCl₃, reflux, 6 h | 75–80 | |
| 2 | Oxadiazole-methylthiol | NH₂OH·HCl, DMF, 100°C, 12 h | 65 | |
| 3 | Final coupling | K₂CO₃, DMF, 80°C, 8 h | 50–60 |
Table 2: Common Biological Assays and Protocols
| Assay Type | Protocol | Key Parameters | Reference |
|---|---|---|---|
| Kinase inhibition | ADP-Glo™ assay | ATP concentration: 10 µM, incubation: 60 min | |
| Cytotoxicity | MTT assay | Cell density: 5×10³/well, incubation: 72 h | |
| Solubility | HPLC-UV | PBS (pH 7.4), 24 h shaking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
